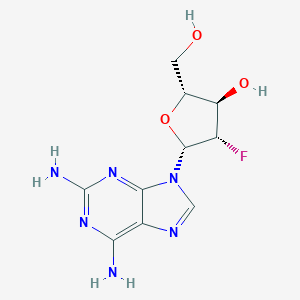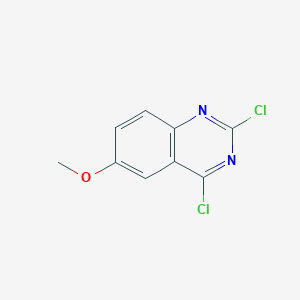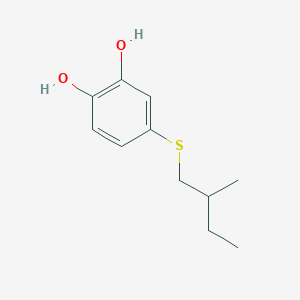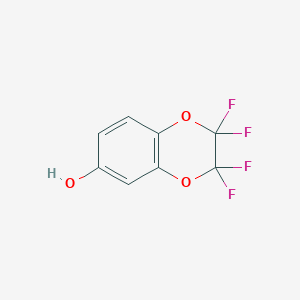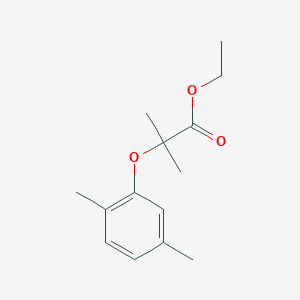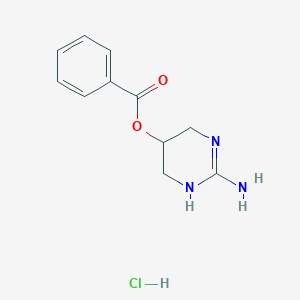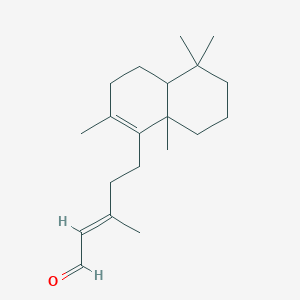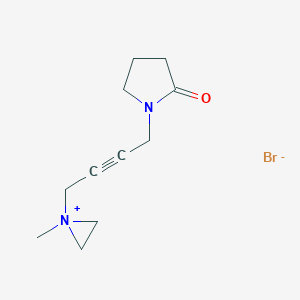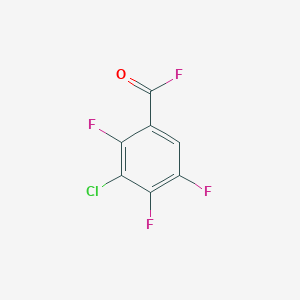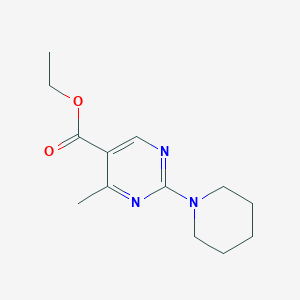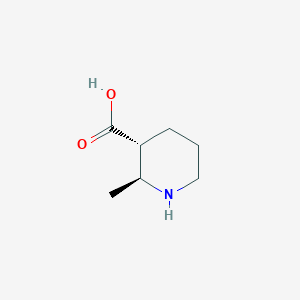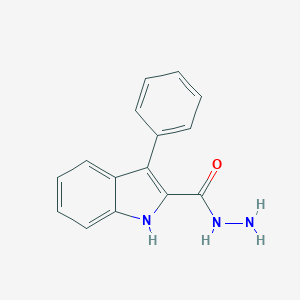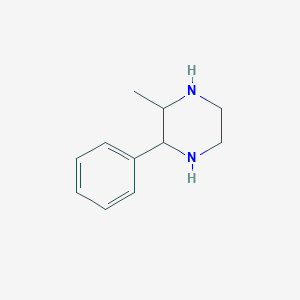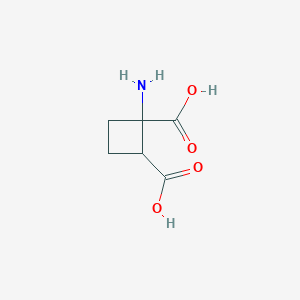
1-aminocyclobutane-1,2-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclobutane-1,2-dicarboxylic acid (ACBC) is a non-proteinogenic amino acid that is structurally similar to glutamate. It was first isolated from the seeds of Sesbania drummondii in 1990 and has since been found in other plant species. ACBC has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors.
Mécanisme D'action
1-aminocyclobutane-1,2-dicarboxylic Acid activates glutamate receptors by binding to the receptor and inducing a conformational change that leads to the opening of ion channels or the activation of intracellular signaling pathways. The exact mechanism of action is still not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor protein.
Effets Biochimiques Et Physiologiques
1-aminocyclobutane-1,2-dicarboxylic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain, and may have a role in modulating synaptic plasticity. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been shown to have anti-inflammatory effects in the brain, and may have potential as a therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-aminocyclobutane-1,2-dicarboxylic Acid has several advantages for lab experiments. It is stable and easy to handle, and can be readily synthesized in the lab. 1-aminocyclobutane-1,2-dicarboxylic Acid is also selective for glutamate receptors, which makes it a useful tool for studying these receptors. However, 1-aminocyclobutane-1,2-dicarboxylic Acid has some limitations as well. It is not a natural neurotransmitter, which means that its effects may not accurately reflect those of endogenous neurotransmitters. Additionally, 1-aminocyclobutane-1,2-dicarboxylic Acid may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research for 1-aminocyclobutane-1,2-dicarboxylic Acid. One area of interest is the development of 1-aminocyclobutane-1,2-dicarboxylic Acid analogs that have improved selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of 1-aminocyclobutane-1,2-dicarboxylic Acid's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-aminocyclobutane-1,2-dicarboxylic Acid and its effects on synaptic transmission and plasticity.
Méthodes De Synthèse
1-aminocyclobutane-1,2-dicarboxylic Acid can be synthesized through a multi-step process starting from cyclobutanone. The first step involves the conversion of cyclobutanone to cyclobutanone oxime, which is then converted to 1,2-dicyanocyclobutane. This compound is then reduced to 1,2-diaminocyclobutane, which is finally converted to 1-aminocyclobutane-1,2-dicarboxylic Acid through a carboxylation reaction.
Applications De Recherche Scientifique
1-aminocyclobutane-1,2-dicarboxylic Acid has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors. It has been shown to activate both ionotropic and metabotropic glutamate receptors in the brain, and may have a role in modulating synaptic transmission. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been used as a ligand for studying the structure and function of glutamate receptors.
Propriétés
Numéro CAS |
104639-20-5 |
|---|---|
Nom du produit |
1-aminocyclobutane-1,2-dicarboxylic Acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
1-aminocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |
Clé InChI |
GCQSQCHWSXNVRH-UHFFFAOYSA-N |
SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
SMILES canonique |
C1CC(C1C(=O)O)(C(=O)O)N |
Synonymes |
1,2-Cyclobutanedicarboxylic acid, 1-amino- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



